molecular formula C13H13N5 B7052270 6-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)pyridine-2-carbonitrile

6-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)pyridine-2-carbonitrile

Cat. No.: B7052270
M. Wt: 239.28 g/mol
InChI Key: MSGPSHXYQUTRJQ-UHFFFAOYSA-N
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Description

6-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)pyridine-2-carbonitrile is a heterocyclic compound that features an imidazo[4,5-c]pyridine core fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of histamine dihydrochloride with formaldehyde under reflux conditions can yield the imidazo[4,5-c]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

6-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

6-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)pyridine-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

6-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-17-9-15-11-8-18(6-5-12(11)17)13-4-2-3-10(7-14)16-13/h2-4,9H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGPSHXYQUTRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1CCN(C2)C3=CC=CC(=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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